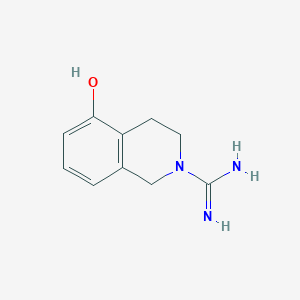

5-Hydroxy Debrisoquin

Übersicht

Beschreibung

5-Hydroxy Debrisoquin is a metabolite of Debrisoquin, a compound known for its use in phenotyping the cytochrome P450 2D6 enzyme. This enzyme plays a crucial role in the metabolism of various drugs. The molecular formula of this compound is C10H13N3O, and it has a molecular weight of 191.23 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Debrisoquin typically involves the hydroxylation of Debrisoquin. This process can be achieved through various chemical reactions, often involving the use of oxidizing agents. The specific conditions and reagents used can vary, but common methods include the use of catalysts and controlled reaction environments to ensure the selective hydroxylation at the desired position on the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment helps in optimizing the yield and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Hydroxy Debrisoquin undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of different hydroxylated derivatives.

Reduction: Reduction reactions can modify the hydroxyl group, potentially leading to the formation of different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Various catalysts can be used to facilitate these reactions, including metal catalysts like palladium or platinum.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dihydroxy derivatives, while reduction can yield different alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

5-Hydroxy Debrisoquin has several applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the study of metabolic pathways and enzyme activity.

Biology: It helps in understanding the role of cytochrome P450 enzymes in drug metabolism.

Medicine: It is used in pharmacokinetic studies to assess the metabolic capacity of individuals, particularly in relation to the cytochrome P450 2D6 enzyme.

Industry: It is used in the development of new drugs and in the quality control of pharmaceutical products.

Wirkmechanismus

The mechanism of action of 5-Hydroxy Debrisoquin involves its interaction with the cytochrome P450 2D6 enzyme. This enzyme is responsible for the hydroxylation of Debrisoquin, leading to the formation of this compound. The compound acts as a substrate for the enzyme, and its metabolism can provide insights into the enzyme’s activity and function .

Vergleich Mit ähnlichen Verbindungen

Debrisoquin: The parent compound, used for phenotyping the cytochrome P450 2D6 enzyme.

4-Hydroxy Debrisoquin: Another hydroxylated derivative of Debrisoquin, used in similar studies.

Guanethidine: An antihypertensive drug similar in structure and function to Debrisoquin.

Uniqueness: 5-Hydroxy Debrisoquin is unique due to its specific hydroxylation pattern, which makes it a valuable tool in studying the metabolic pathways involving the cytochrome P450 2D6 enzyme. Its distinct structure allows for specific interactions with the enzyme, providing detailed insights into its function and activity .

Biologische Aktivität

5-Hydroxy Debrisoquin is a significant metabolite of Debrisoquin, a medication primarily utilized in the treatment of hypertension. This compound exhibits notable biological activities, particularly through its interactions with the cytochrome P450 enzyme CYP2D6, which plays a crucial role in drug metabolism. Understanding the biological activity of this compound is essential for pharmacogenetics, toxicology, and therapeutic applications.

Chemical Structure and Metabolism

This compound is characterized by a hydroxyl group at the fifth position of its isoquinoline backbone. The primary metabolic pathway for Debrisoquin involves its hydroxylation by CYP2D6, leading to the formation of various metabolites, including this compound. This metabolic conversion is influenced by genetic polymorphisms in the CYP2D6 enzyme, resulting in significant interindividual variability in drug response and metabolism.

Chemical Properties:

- Chemical Formula: C10H12N2O

- Molecular Weight: 176.22 g/mol

- Functional Group: Hydroxyl (-OH) at position 5

The mechanism of action for this compound is closely related to its parent compound, Debrisoquin. It acts primarily through the modulation of norepinephrine levels by inhibiting its release from sympathetic nerve endings. This action contributes to its antihypertensive effects. Additionally, this compound serves as a substrate for CYP2D6, providing insights into enzyme activity and individual metabolic capacity.

Biological Activity and Pharmacological Applications

-

Pharmacogenetics:

- This compound is utilized as a reference standard in pharmacogenetic studies to assess CYP2D6 enzyme activity. Variations in this enzyme can significantly affect drug metabolism and therapeutic outcomes.

- Studies have shown correlations between CYP2D6 genotypes and the hydroxylation capacity of drugs, influencing dosing strategies in clinical settings .

-

Toxicology:

- The compound's role as a metabolite is crucial for understanding potential toxic effects associated with Debrisoquin and other drugs metabolized by CYP2D6.

- Research indicates that variations in enzyme activity can lead to adverse drug reactions, highlighting the importance of personalized medicine .

-

Analytical Chemistry:

- In analytical chemistry, this compound is employed to study metabolic pathways and enzyme kinetics. It serves as a model compound for evaluating drug metabolism processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on CYP2D6 Polymorphism:

A study involving healthy volunteers demonstrated a significant correlation between the number of active CYP2D6 genes and hydroxylation capacity. This finding underscores the importance of genetic testing in predicting drug metabolism profiles . -

Pharmacokinetic Studies:

Research has focused on the pharmacokinetics of this compound, revealing that variations in CYP2D6 activity can lead to differences in plasma concentrations of drugs metabolized via this pathway .

Comparative Analysis with Other Hydroxylated Metabolites

The following table summarizes key differences between various hydroxylated metabolites of Debrisoquin:

| Compound | Structural Position | Key Differences |

|---|---|---|

| 4-Hydroxy Debrisoquin | Hydroxyl at 4 | More potent in inhibiting norepinephrine release |

| This compound | Hydroxyl at 5 | Unique positioning affects solubility |

| 6-Hydroxy Debrisoquin | Hydroxyl at 6 | Less studied; potential for different receptor interactions |

| 7-Hydroxy Debrisoquin | Hydroxyl at 7 | May exhibit unique metabolic pathways |

| 8-Hydroxy Debrisoquin | Hydroxyl at 8 | Similar metabolic profile but distinct activity |

Eigenschaften

IUPAC Name |

5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-10(12)13-5-4-8-7(6-13)2-1-3-9(8)14/h1-3,14H,4-6H2,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFYJSUPIOLUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=CC=C2)O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577360 | |

| Record name | 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70746-05-3 | |

| Record name | 3,4-Dihydro-5-hydroxy-2(1H)-isoquinolinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70746-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.